Ethyl 3-amino-2-fluorobenzoate
Description
Significance as a Building Block in Contemporary Organic Synthesis
Ethyl 3-amino-2-fluorobenzoate serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. The presence of multiple functional groups—the amino and ethyl ester moieties—allows for a variety of chemical transformations. These reactive sites enable chemists to strategically build intricate molecular frameworks through reactions such as amide bond formation, esterification, and nucleophilic substitutions.
The inclusion of a fluorine atom in its structure is particularly noteworthy. Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This makes fluorinated building blocks like this compound highly sought after in the pharmaceutical industry for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs. innospk.com
The strategic placement of the amino and fluoro groups on the aromatic ring also directs the regioselectivity of further chemical modifications, providing a level of control that is essential in multi-step syntheses. This controlled reactivity is vital for creating derivatives with specific, tailored properties for applications not only in pharmaceuticals but also in agrochemicals and material science.
Contextual Overview of Research Trajectories in Fluorinated Aminobenzoates
The study and application of fluorinated aminobenzoates are part of a broader trend in organic and medicinal chemistry that recognizes the profound impact of fluorine on molecular properties. nih.govacs.org Research in this area is driven by the desire to fine-tune the biological activity and physical characteristics of organic compounds.
Key Research Directions:
Synthesis of Heterocyclic Compounds: A significant area of research involves using fluorinated aminobenzoates as precursors for the synthesis of various heterocyclic compounds. orgsyn.orggoogle.comnbinno.com These structures form the core of many biologically active molecules. For instance, derivatives of 2-amino-3-fluorobenzoic acid are important intermediates in the synthesis of indole (B1671886) derivatives, which have shown potential as receptor antagonists and anti-inflammatory agents. orgsyn.org
Development of Novel Pharmaceuticals: The unique properties imparted by fluorine make these compounds valuable in drug discovery. innospk.com Researchers are actively exploring the synthesis of new fluorinated aminobenzoate derivatives as potential candidates for a range of therapeutic areas. The introduction of fluorine can lead to compounds with enhanced efficacy and improved pharmacokinetic profiles. nih.gov
Material Science Applications: The versatility of fluorinated aminobenzoates extends to material science. These compounds can be used to prepare functionalized materials with specific optical or electronic properties. Fluorinated polyimides, for example, exhibit low dielectric constants and high thermal stability, making them suitable for applications in advanced electronics. mdpi.com
Advancements in Synthetic Methodologies: The increasing demand for fluorinated compounds has spurred the development of new and more efficient synthetic methods. acs.org This includes the development of novel fluorination reagents and catalytic systems to introduce fluorine into aromatic rings selectively. nih.gov
The table below provides a snapshot of various fluorinated aminobenzoate derivatives and their key identifiers, illustrating the structural diversity within this class of compounds.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1195768-18-3 (for methyl ester) | C9H10FNO2 (for ethyl ester) |
| Ethyl 2-amino-3-fluorobenzoate | 144851-84-3 | C9H10FNO2 |
| Ethyl 4-amino-2-fluorobenzoate | 73792-06-0 | C9H10FNO2 |
| Ethyl 3-amino-4-fluorobenzoate | 455-75-4 | C9H10FNO2 |
| Ethyl 3-amino-5-bromo-2-fluorobenzoate | 1338979-46-6 | C9H9BrFNO2 |
| Ethyl 3-amino-2,4-dichloro-5-fluorobenzoate | 1089333-20-9 | C9H8Cl2FNO2 |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXXXMWMWZGHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations for Ethyl 3 Amino 2 Fluorobenzoate
Established Synthetic Routes to Substituted Aminobenzoate Esters
One of the most direct methods for the preparation of ethyl 3-amino-2-fluorobenzoate is the esterification of 3-amino-2-fluorobenzoic acid. This transformation is typically accomplished under acidic conditions. A common laboratory-scale procedure involves reacting the parent acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in a process known as Fischer esterification.
Alternatively, for a more reactive approach, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol to yield the final ester product with high efficiency. A similar procedure using thionyl chloride and methanol (B129727) has been documented for the synthesis of the corresponding methyl ester, which proceeds by refluxing the solution for several hours. chemicalbook.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | 3-Amino-2-fluorobenzoic acid, Ethanol, H₂SO₄ (cat.) | Reflux | Simple, uses common reagents |
An alternative and widely used synthetic strategy involves the reduction of the corresponding nitro-substituted precursor, ethyl 2-fluoro-3-nitrobenzoate. bldpharm.com This method is advantageous as nitroaromatic compounds are often readily accessible starting materials. The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be achieved using various reducing agents, with catalytic hydrogenation being the most prominent and industrially scalable method.
Reductive Pathways from Nitro-Substituted Precursors
Catalytic Hydrogenation Strategies Utilizing Palladium Catalysts
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. This process typically involves reacting the nitro-substituted ester with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium, particularly when supported on activated carbon (Pd/C), is a highly effective and commonly employed catalyst for this transformation. researchgate.net
The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the desired amine and water as the only byproduct. Studies on the hydrogenation of similar substrates, like ethyl p-nitrobenzoate, have shown that the process is effective and that the catalyst's particle size can influence the reaction rate. researchgate.net The chemoselectivity of palladium catalysts is a key advantage, as they can selectively reduce the nitro group without affecting other reducible functionalities like the ester group or the aromatic ring under controlled conditions. researchgate.net
Table 2: Typical Conditions for Catalytic Hydrogenation
| Parameter | Description |
|---|---|
| Substrate | Ethyl 2-fluoro-3-nitrobenzoate |
| Catalyst | Palladium on Carbon (5-10% Pd/C) |
| Solvent | Ethanol, Ethyl Acetate |
| Reducing Agent | Hydrogen Gas (H₂) |
| Pressure | 1-5 atm |
| Temperature | Room Temperature to 50°C |
Functional Group Interconversions on the this compound Core
The presence of reactive amino and ester groups makes this compound a valuable intermediate for further chemical modifications. chemblink.com Its structure allows for selective derivatization at either functional group, enabling the synthesis of a diverse library of compounds.
The nucleophilic amino group is a primary site for chemical reactions, allowing for the introduction of a wide range of substituents. These derivatizations are fundamental in modifying the molecule's properties for applications in medicinal chemistry and materials science. chemblink.com
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides. This is a crucial step in the synthesis of the BRAF inhibitor drug, Dabrafenib, for which the methyl ester analogue is a key intermediate. innospk.com
Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.
Carbamate Formation: Reaction with chloroformates, such as ethyl chloroformate, to yield N-alkoxycarbonyl derivatives (carbamates). researchgate.net
Table 3: Examples of Amine Group Derivatization
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
The ethyl ester group on the molecule can also undergo several important chemical transformations. These reactions are typically used to unmask the carboxylic acid or to convert the ester into other functional groups.
Key transformations include:
Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidic workup cleaves the ester bond to yield the parent carboxylic acid, 3-amino-2-fluorobenzoic acid. This is a common step when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group, forming a new ester.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a primary alcohol, yielding (3-amino-2-fluorophenyl)methanol.
Amidation: Direct reaction with amines to form amides is possible but often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents.
Table 4: Examples of Ester Group Transformations
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | 1. NaOH (aq)2. HCl (aq) | Carboxylic Acid |
| Transesterification | Methanol, H₂SO₄ (cat.) | Methyl Ester |
Aromatic Ring Functionalization via Electrophilic Substitution
The aromatic ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the interplay of the directing effects of the amino (-NH₂) group at position C3 and the fluorine (-F) atom at position C2.
The amino group is a powerful activating group and a strong ortho, para-director. This is due to its ability to donate its lone pair of electrons into the aromatic π-system via a resonance effect (+M), which stabilizes the carbocation intermediate (the arenium ion) formed during the attack by an electrophile. libretexts.orgchemistrytalk.org Conversely, the fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). wikipedia.org However, like the amino group, it possesses lone pairs of electrons that can be donated through resonance (+M), making it an ortho, para-director. wikipedia.orgcsbsju.edu
When both groups are present, the powerful activating and directing effect of the amino group dominates. The positions ortho and para to the amino group are C2, C4, and C6.
Position C2: Already substituted with a fluorine atom.
Position C4: Ortho to the amino group and meta to the fluorine.
Position C6: Para to the amino group and ortho to the fluorine.
Common Electrophilic Aromatic Substitution Reactions:
Halogenation (Bromination/Chlorination): In the presence of a Lewis acid or other appropriate catalyst, halogenation is expected to occur readily at the C4 and C6 positions to yield a mixture of ethyl 3-amino-5-halo-2-fluorobenzoate and ethyl 5-amino-2-fluoro-3-halobenzoate.
Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid can be problematic. stackexchange.com The strongly acidic conditions will protonate the basic amino group to form an anilinium ion (-NH₃⁺). stackexchange.com This protonated group is a powerful deactivating, meta-director. stackexchange.com This would drastically change the reaction's outcome, directing the incoming nitro group to the C5 position. To achieve nitration at the C4 or C6 positions, the amino group typically requires protection, for example, by converting it into an amide, which is a moderately activating ortho, para-director. youtube.com
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on substrates containing an amino group. libretexts.org The lone pair on the nitrogen atom of the amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.org This complex places a positive charge on the nitrogen, which strongly deactivates the aromatic ring, preventing the electrophilic substitution from occurring. libretexts.org Similar to nitration, the amino group must be protected (e.g., as an acetanilide) to allow the reaction to proceed.
The predicted regiochemical outcomes for the electrophilic substitution on this compound are summarized in the table below.
| Reaction | Reagents | Directing Group Influence | Predicted Major Product(s) | Notes |
|---|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -NH₂ (dominant, o,p-director) and -F (o,p-director) | Substitution at C4 and C6 positions | Reaction proceeds readily due to activation by the amino group. |
| Nitration | HNO₃, H₂SO₄ | -NH₃⁺ (deactivating, m-director) | Substitution at C5 position | Amino group is protonated in strong acid, deactivating the ring and changing the directing effect. |
| Nitration (with protected amine) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | -NHCOCH₃ (activating, o,p-director) | Substitution at C4 and C6 positions | Protection of the amine as an amide allows for typical o,p-direction. |
| Friedel-Crafts Acylation/Alkylation | RCOCl, AlCl₃ or RCl, AlCl₃ | -NH₂ forms complex with AlCl₃ | No reaction | The amino group acts as a Lewis base, deactivating the ring. Protection is required. |
Modern Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For a compound like this compound, applying principles of green chemistry can lead to more sustainable production methods. This involves considering alternative reaction conditions and overarching synthetic strategies that minimize waste and energy consumption.
Mechanochemical Synthesis Techniques Applicable to Amines and Esters
Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant green chemistry approach. acs.org These reactions are often performed in the solid state or with minimal solvent, drastically reducing the use of volatile organic compounds. acs.org
Techniques like ball milling have been successfully employed for transformations involving functional groups present in this compound, namely aromatic amines and esters. Research has demonstrated the mechanochemical synthesis of primary amides from various aromatic and aliphatic esters by milling them with reagents like calcium nitride. acs.org This method is compatible with a range of functional groups, including halogens and amino groups. acs.org Furthermore, mechanochemical methods have been developed for the functionalization of aromatic amines and the synthesis of amides and sulfonamides, showcasing the versatility of this technique for C-N bond formation and modification under solvent-free conditions. acs.orgrsc.org
While a direct mechanochemical synthesis of this compound has not been specifically reported, the principles are applicable. For instance, the esterification of 3-amino-2-fluorobenzoic acid could potentially be achieved via mechanochemical methods, avoiding bulk solvents and potentially high temperatures. Similarly, transformations of the ester or amino group on the final product could be explored using these solvent-free techniques. The key advantages of this approach are summarized below.
| Advantage of Mechanochemistry | Relevance to Amines and Esters | Source |
|---|---|---|
| Solvent-Free or Reduced Solvent | Reduces waste and environmental impact associated with traditional solvent-based esterification or amination reactions. | acs.org |
| Energy Efficiency | Can often be performed at room temperature, lowering energy consumption compared to methods requiring reflux. | acs.org |
| High Reagent Concentration | Reactions in the solid state can lead to faster reaction rates compared to solution-phase chemistry. | acs.org |
| Novel Reactivity | The absence of solvent effects can sometimes lead to different product selectivities or enable transformations that are difficult in solution. | acs.org |
Principles of Atom and Step Economy in Synthetic Design
The design of a synthetic route is critically evaluated by the principles of atom and step economy, which are central tenets of green chemistry. rsc.org
Atom Economy , introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org Reactions with high atom economy, such as addition reactions (e.g., Diels-Alder), are considered "greener" because they generate minimal byproducts. nih.gov In contrast, reactions like the Wittig reaction, which use high-molecular-weight reagents that are not incorporated into the product, have poor atom economy. wikipedia.org In designing a synthesis for this compound, a chemist would prioritize reaction types that maximize atom economy, avoiding stoichiometric reagents that end up as waste. ispe.org
Step Economy refers to the efficiency of a synthesis based on the total number of individual chemical transformations or steps. nih.gov A synthesis with fewer steps is more efficient as it reduces time, resource consumption (reagents, solvents, energy), and the potential for material loss during purification at each stage. stanford.edursc.org Strategies to improve step economy include designing cascade or tandem reactions, where multiple bond-forming events occur in a single operation, and employing multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product. rsc.orgrsc.org A step-economical synthesis of this compound would aim to construct the molecule from readily available starting materials in the minimum number of steps, avoiding lengthy protection-deprotection sequences or functional group interconversions. stanford.edu
The combined application of pot, atom, and step economy (PASE) leads to significantly more sustainable and efficient synthetic routes. rsc.orgwhiterose.ac.uk
Iii. Reaction Mechanisms and Reactivity Studies of Ethyl 3 Amino 2 Fluorobenzoate
Exploration of Reaction Mechanisms Involving the Amino and Ester Moieties
The amino (-NH₂) and ethyl ester (-COOCH₂CH₃) groups on the aromatic ring of ethyl 3-amino-2-fluorobenzoate are primary sites for a variety of chemical reactions.
The amino group is nucleophilic and can participate in several types of reactions:
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: It can be alkylated using alkyl halides, although this can sometimes lead to multiple alkylations.
Diazotization: Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of other functional groups onto the aromatic ring through Sandmeyer or similar reactions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
The ethyl ester group can undergo reactions typical of carboxylic acid esters:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is irreversible.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ethyl group can be exchanged with another alkyl group by reacting the ester with an excess of the corresponding alcohol in the presence of an acid or base catalyst.
Amidation: Direct reaction with amines to form amides is possible, though often less facile than the two-step hydrolysis-acylation sequence.
Influence of Fluorine Substitution on Aromatic Reactivity and Selectivity
The fluorine atom at the 2-position significantly influences the reactivity of the aromatic ring. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). asm.org This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system. libretexts.org
However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M or +R effect). While this effect is generally weaker than the inductive effect for halogens, it still plays a role in directing incoming electrophiles. The introduction of fluorine can also enhance the bioavailability of molecules by increasing lipophilicity and blocking metabolic transformations. tcichemicals.com
The table below summarizes the directing effects of the substituents on the benzene (B151609) ring of this compound.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -NH₂ | 3 | -I (weak) | +R (strong) | Activating | Ortho, Para |
| -F | 2 | -I (strong) | +R (weak) | Deactivating | Ortho, Para |
| -COOEt | 1 | -I (moderate) | -R (moderate) | Deactivating | Meta |
The regioselectivity of reactions on the substituted benzene ring is a consequence of the combined electronic effects of the amino, fluoro, and ester groups.
Electrophilic Aromatic Substitution (EAS): In EAS, the directing effects of the substituents determine the position of attack by an incoming electrophile. The powerful ortho, para-directing amino group and the ortho, para-directing fluorine atom compete with the meta-directing ester group. libretexts.org The amino group, being a strong activator, generally dictates the regioselectivity. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group, which are the 4- and 6-positions.
Nucleophilic Aromatic Substitution (SNA_r): For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient and contain a good leaving group. The fluorine atom can act as a leaving group in S_NAr reactions, particularly when activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the deactivating ester group can facilitate nucleophilic attack. The amino group, being electron-donating, would generally disfavor this type of reaction. The outcome of S_NAr reactions will be highly dependent on the reaction conditions and the nucleophile used.
Stereochemical Aspects in Derivatization and Further Transformations
The initial structure of this compound is achiral. However, stereocenters can be introduced through various derivatization reactions. For instance, reactions that modify the ester or amino group to introduce a chiral center, or reactions that create a new chiral center on a substituent, will result in stereoisomers.
If a reaction leads to the formation of a single new stereocenter, a racemic mixture of enantiomers will be produced unless a chiral reagent, catalyst, or solvent is used to induce stereoselectivity. For example, the asymmetric addition of a nucleophile to the carbonyl group of the ester, if modified, could lead to the formation of chiral tertiary alcohols. acs.org
When a reaction creates a second stereocenter in a molecule that already contains one, diastereomers will be formed. The relative stereochemistry of these diastereomers (e.g., syn or anti) is influenced by steric and electronic factors within the transition state. Non-stereoselective syntheses can result in a mixture of diastereomers, which may require separation techniques like chiral chromatography. researchgate.net The conformation of the molecule in solution, which can be influenced by solvent polarity, can also play a role in determining the stereochemical outcome of a reaction. acs.org
Iv. Advanced Spectroscopic and Structural Characterization of Ethyl 3 Amino 2 Fluorobenzoate and Its Derivatives
Structural Elucidation via X-ray Crystallography
The molecular geometry of fluorinated aminobenzoate derivatives is significantly influenced by the electronic properties and steric bulk of the substituents. In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, the phenyl ring exhibits a quinoid character, a feature attributed to the presence of the fluorine substituents. researcher.lifeiucr.orgnih.gov The packing of these molecules in the crystal is a dense arrangement dictated by a network of intermolecular forces. eurjchem.com
For a related compound, (5-Chloroquinolin-8-yl)-2-fluorobenzoate, single-crystal X-ray diffraction confirmed its structure, crystallizing in a monoclinic system with the space group P 21/c. mdpi.com This type of detailed analysis provides unequivocal confirmation of the molecular structure proposed by other spectroscopic methods. mdpi.com
Table 1: Crystallographic Data for (5-Chloroquinolin-8-yl)-2-fluorobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₉ClFNO₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 7.5003(6) |
| b (Å) | 22.0264(16) |
| c (Å) | 8.5046(7) |
| β (°) | 105.547(7) |
| Volume (ų) | 1353.59(19) |
| Z | 4 |
Data sourced from a study on (5-Chloroquinolin-8-yl)-2-fluorobenzoate. mdpi.com
The crystal structures of amino-fluorobenzoate derivatives are stabilized by a variety of intermolecular interactions. In the case of ethyl 4-amino-3,5-difluorobenzoate, the molecules are connected by N-H⋯O and N-H⋯F hydrogen bonds. researcher.lifeiucr.org Additionally, C-H⋯F short contacts and π-stacking interactions contribute to the stability of the crystal lattice. researcher.lifeiucr.org The ability to form these heteromeric intermolecular interactions is a key driving force in the assembly of binary co-crystals. rsc.org For instance, in a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, the structure is stabilized by an elaborate system of N–H···O and O-H···O hydrogen bonds, forming supramolecular architectures. eurjchem.com
The presence of substituents on the benzene (B151609) ring, particularly at the ortho position, induces conformational preferences and distortions in bond angles. Studies on 2-fluorobenzoate (B1215865) derivatives show that they are typically planar, with a preference for the trans conformer, where the carbonyl group and the fluorine atom are oriented away from each other. rsc.orgresearchgate.net However, the presence of ortho substituents can cause significant bond angle distortions. researcher.lifeiucr.org For example, in ethyl 4-amino-3,5-difluorobenzoate, distortions in the bond angles of the phenyl ring are directly related to the fluorine atoms in the ortho positions relative to the amino group. researcher.lifeiucr.orgnih.gov The small size of the fluorine atom, compared to chlorine, results in lower rotational barriers around the C-C bond connected to the carboxylic group. mdpi.com
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide definitive confirmation of the molecular structure of ethyl 3-amino-2-fluorobenzoate and are crucial for its identification and purity assessment.
NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the atomic connectivity and electronic environment. While a complete spectrum for this compound is not fully detailed in the provided search results, data from its isomers and precursors, such as methyl 2-amino-3-fluorobenzoate and 2-amino-3-fluorobenzoic acid, allow for an accurate prediction of its spectral characteristics. orgsyn.orgrsc.org
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group. chemicalbook.com The amino group (-NH₂) protons would likely appear as a broad singlet. rsc.org The aromatic protons would present as complex multiplets due to spin-spin coupling with each other and with the adjacent fluorine atom. orgsyn.orgrsc.org
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms. Key signals include the carbonyl carbon of the ester at approximately 167 ppm, carbons of the ethyl group, and distinct signals for the aromatic carbons. rsc.org The carbons in the vicinity of the fluorine atom will show characteristic splitting (C-F coupling). For instance, in methyl 2-amino-3-fluorobenzoate, the carbon attached to fluorine (C-3) appears as a large doublet with a coupling constant (¹JC-F) around 235.6 Hz, while adjacent carbons show smaller coupling constants. rsc.org
¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine substituent. For a related compound, methyl 2-amino-3-fluorobenzoate, the ¹⁹F NMR shows a signal at approximately -128.4 ppm. rsc.org The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern. nih.govresearchgate.net
Table 2: Representative NMR Data for Related Aminofluorobenzoate Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |
|---|---|---|---|
| Methyl 2-amino-3-fluorobenzoate rsc.org | ¹³C | 167.6 (C=O), 153.8 (C-F), 146.9, 122.0, 117.8, 116.0, 110.5, 51.7 (OCH₃) | JC-F = 235.6, 22.7, 7.1, 22.7, 6.8 |
| ¹⁹F | -128.4 | ||
| 2-Amino-3-fluorobenzoic acid orgsyn.org | ¹H | 7.14 (ddd, H-5), 7.39 (dd, H-4), 7.48 (ddd, H-6) | JH-F = 10.2, 4.2 |
Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of the target compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively verify the chemical formula. For the related compound, mthis compound, the calculated mass for the protonated molecule [M+H]⁺ is 170.16, which has been confirmed by LC/MS analysis. chemicalbook.com For this compound, the expected molecular weight is 183.18 g/mol . This technique is also used to characterize intermediates and final products in synthetic procedures. eurjchem.com
Table 3: Molecular Weight Data
| Compound | Formula | Calculated Molecular Weight ( g/mol ) | Observed Mass [M+H]⁺ |
|---|---|---|---|
| This compound | C₉H₁₀FNO₂ | 183.18 | - |
| Mthis compound chemicalbook.com | C₈H₈FNO₂ | 169.15 | 170.0 |
| (5-Chloroquinolin-8-yl)-2-fluorobenzoate mdpi.com | C₁₆H₉ClFNO₂ | 301.69 | 302.0378 |
Chromatographic Methodologies for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity and identifying impurities in this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. The choice of method depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or coupling with mass spectrometry for structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates like this compound. It is routinely employed for monitoring reaction progress, quantifying the main component, and detecting process-related impurities or degradation products. organicintermediate.comijmpronline.com The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or acetic acid to control ionization. mostwiedzy.pladvion.com
In the synthesis of related compounds, such as mthis compound, HPLC is used to determine the chemical purity of intermediates and the final product. For instance, the purity of precursor materials and the final compound in related syntheses have been reported to be in the range of 98% to over 99%, as determined by HPLC. organicintermediate.com The technique is sensitive enough to track the disappearance of starting materials and the formation of the product, ensuring the reaction has reached completion. organicintermediate.comgoogle.com Furthermore, HPLC can effectively separate positional isomers, which is critical as these often possess different chemical and biological properties.
A typical HPLC setup for analyzing fluorobenzoic acid derivatives would involve a C18 column and a gradient elution program.
Table 1: Illustrative HPLC Conditions for Analysis of Fluorobenzoic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 210-280 nm |
| Injection Volume | 5 - 20 µL |
This table represents typical starting conditions for method development and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. advion.com This hybrid technique is exceptionally powerful for impurity profiling, as it provides not only the retention time of an impurity but also its mass-to-charge ratio (m/z), which is crucial for determining its molecular weight and elemental composition. researchgate.netnih.gov For compounds like this compound, LC-MS is used to identify and characterize unknown trace-level impurities that may not be detectable by UV detectors in HPLC.
The analysis of related fluorobenzoic acids by LC-MS often employs an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. mostwiedzy.pl The mass spectrometer can be operated in various modes, including full scan to detect all ions within a mass range, or multiple reaction monitoring (MRM) for high sensitivity and selectivity in quantifying specific target impurities. mostwiedzy.plresearchgate.net The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of impurities by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. d-nb.info
Table 2: Representative LC-MS Method Parameters for Fluorinated Aromatic Amines
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC or UPLC System |
| Column | Reversed-Phase C18 or similar, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.05% Acetic Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.05% Acetic Acid or 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 10% B to 90% B over 10 minutes) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Scan Mode | Full Scan (for profiling) and MS/MS (for structural ID) |
This table provides a general framework; specific parameters are highly dependent on the analyte and the instrument used.
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm), enabling higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. lcms.cz The increased efficiency of UPLC is particularly advantageous for complex impurity profiles, where baseline separation of closely eluting peaks is required. researchgate.net
For the analysis of fluorobenzoic acid derivatives, UPLC methods can reduce analysis times to under 5 minutes while still achieving excellent separation. researchgate.net UPLC systems operate at higher pressures than HPLC systems, which, combined with the smaller particle size, enhances chromatographic efficiency. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a highly sensitive and rapid tool for the simultaneous determination of multiple analytes in complex matrices. d-nb.inforesearchgate.net The stability of modern UPLC columns across a wide pH range (e.g., pH 1-12) also provides greater flexibility in method development for ionizable compounds like this compound. lcms.cz The determination of radiochemical purity for complex fluorobenzoate derivatives has been successfully performed using UPLC, highlighting its robustness for analyzing even challenging compounds. rug.nl
Table 3: General UPLC Method for High-Throughput Purity Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18, e.g., 2.1 x 50 mm, 1.7 µm d-nb.info |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Rapid non-linear or linear gradient (e.g., 5% to 95% B in 2-5 minutes) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 50 °C |
| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |
This table outlines typical conditions for a fast UPLC analysis, which would be optimized for the specific impurity profile of this compound.
V. Theoretical and Computational Investigations of Ethyl 3 Amino 2 Fluorobenzoate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For a molecule like Ethyl 3-amino-2-fluorobenzoate, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Studies on related aminobenzoate esters have used DFT to determine stable geometries, vibrational frequencies, and perform Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. researchgate.net Such analyses for this compound would reveal the nature of hydrogen bonding and the electronic delocalization within the molecule.
Computational modeling is essential for mapping reaction pathways and understanding the energy required to overcome reaction barriers. By modeling the transition states, chemists can predict the feasibility and kinetics of a reaction.
Computational studies on substituted aryltetrazines have shown that reaction barriers can be calculated and that these calculations correlate well with experimental reaction rates, especially when solvent effects are included using models like the implicit SMD model. chemrxiv.org A similar approach could be used to predict the reactivity of this compound in various reaction conditions.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations provide a view of how a molecule behaves over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor.
An MD simulation of this compound would likely show rotation around the C-N bond and the C-C bonds of the ethyl ester group. The fluorine and amino groups, being ortho to each other, may engage in intramolecular hydrogen bonding, which would influence the molecule's preferred conformation. A study on ortho-substituted fluorobenzoic acids highlighted the importance of such intramolecular interactions on the conformational landscape. nih.govresearchgate.net MD simulations can reveal the stability of these conformations and the dynamics of their interconversion.
The following table outlines the likely torsional angles and their dynamic behavior that would be a focus of an MD simulation for this molecule.
| Parameter | Description | Expected Dynamic Behavior |
| Torsion Angle (C-C-N-H) | Rotation of the amino group. | Rapid rotation, but may be partially restricted by intramolecular hydrogen bonding with the ortho-fluorine. |
| Torsion Angle (C-C-O-C) | Rotation of the ethyl group in the ester function. | Relatively free rotation, influencing the molecule's overall shape and solvent accessibility. |
| Intramolecular H-Bond | N-H···F interaction. | The presence and dynamics of this bond would significantly stabilize a planar conformation. |
In Silico Prediction of Synthetic Accessibility
In silico tools are increasingly used to evaluate how easily a compound can be synthesized in a laboratory.
Several computational methodologies exist to quantify synthetic feasibility. These methods often rely on databases of known chemical reactions and starting materials. They analyze a target molecule by retrospectively breaking it down into simpler, commercially available precursors (a process called retrosynthesis).
For this compound, an in silico analysis would likely identify key bond disconnections. The most logical retrosynthetic steps would involve:
Esterification: Disconnecting the ethyl ester to form 3-amino-2-fluorobenzoic acid and ethanol (B145695).
Reduction/Amination: The amino group could be derived from a nitro group, pointing to 2-fluoro-3-nitrobenzoic acid as a precursor.
Functional Group Interconversion: The fluorine atom could be introduced via a Sandmeyer-type reaction from an amino precursor or through electrophilic fluorination.
A synthetic accessibility score could be calculated based on the number of steps, the complexity of the reactions, and the availability of the starting materials. Given that substituted benzoic acids are common starting materials, this compound would likely receive a score indicating it is reasonably accessible.
Vi. Applications of Ethyl 3 Amino 2 Fluorobenzoate As a Key Intermediate in Chemical Synthesis
Design and Synthesis of Novel Heterocyclic Systems
The strategic placement of reactive functional groups makes Ethyl 3-amino-2-fluorobenzoate a suitable precursor for various heterocyclic frameworks. The amino group can act as a nucleophile or be transformed into other functionalities, while the ester group can undergo condensation or cyclization reactions, making it a cornerstone for creating diverse ring systems.
Pyrimidine (B1678525) Derivatives
While the functional groups of this compound suggest its potential as a precursor for pyrimidine ring synthesis, specific examples detailing its direct use in the creation of pyrimidine derivatives are not prominently featured in surveyed research literature. The general synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species, a pathway for which the title compound could be adapted after suitable modification.
Triazole Derivatives
This compound serves as a direct precursor to the corresponding benzoic acid, which is a documented starting material for 1,2,4-triazole (B32235) systems. Specifically, 3-fluorobenzoic acid is used to synthesize 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.cominnovareacademics.in This triazole intermediate is then further functionalized, for example, through reaction with various benzaldehydes to produce a series of Schiff bases. mdpi.com The initial synthesis involves the reaction of 3-fluorobenzoic acid with potassium hydroxide (B78521) and carbon disulfide, followed by treatment with hydrazine (B178648) hydrate. mdpi.com
The resulting 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a versatile intermediate in its own right. It can be reacted with a variety of aldehydes to form new Schiff base derivatives, demonstrating the utility of the original fluorinated scaffold in generating a library of related compounds. mdpi.com
Table 1: Synthesis of Schiff Bases from a Triazole Intermediate
| Starting Aldehyde | Resulting Schiff Base Product | Yield (%) | Reference |
|---|---|---|---|
| 4-methylbenzaldehyde | 5-(3-fluorophenyl)-4-[(4-methylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione | 81% | mdpi.com |
| 4-chlorobenzaldehyde | 4-[(4-chlorobenzylidene)amino]-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80% | mdpi.com |
| 4-fluorobenzaldehyde | 4-[(4-fluorobenzylidene)amino]-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 79% | mdpi.com |
| 4-methoxybenzaldehyde | 5-(3-fluorophenyl)-4-[(4-methoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione | 81% | mdpi.com |
| 4-(dimethylamino)benzaldehyde | 4-{[4-(dimethylamino)benzylidene]amino}-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 85% | mdpi.com |
Imidazole (B134444) Derivatives
The imidazole ring is a crucial scaffold in natural products and medicinal chemistry, often found in the active sites of enzymes. google.com While this compound possesses the necessary functionalities to be considered a potential starting material for substituted imidazoles, direct synthetic routes employing this specific compound are not widely documented in the reviewed literature. The synthesis of imidazoles typically requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine source, a combination to which the title compound could contribute after appropriate chemical transformation.
Fluoroacridine and Tridentate Ligand Synthesis
The corresponding carboxylic acid of the title compound, 2-Amino-3-fluorobenzoic acid, is a well-established and important precursor for the synthesis of fluoroacridines. orgsyn.orgorgsyn.org Acridines are a class of nitrogen-containing heterocyclic compounds with significant applications. The synthesis often involves the condensation of the anthranilic acid derivative with a cyclohexanone (B45756) derivative, followed by cyclization and aromatization to form the acridine (B1665455) core. These resulting fluoroacridines can be further modified and converted into interesting tridentate ligands, such as Acriphos. orgsyn.orgorgsyn.org Tridentate ligands are crucial in coordination chemistry and catalysis, binding to a metal center through three donor atoms. The use of 2-Amino-3-fluorobenzoic acid in this context highlights the importance of the substitution pattern found in its ethyl ester derivative for accessing these complex molecular structures. orgsyn.org
Development of Complex Organic Scaffolds
The utility of this compound extends beyond the synthesis of individual heterocyclic rings to the broader construction of complex and sophisticated organic scaffolds. As a multiply substituted aromatic compound, it serves as a versatile building block for creating advanced molecular architectures.
Its role as a precursor to heterocyclic systems like triazoles and fluoroacridines is a direct application in scaffold development. mdpi.comorgsyn.orgorgsyn.org These heterocyclic cores form the foundation of larger, more elaborate molecules. The strategic placement of the fluorine atom and the amino group on the phenyl ring creates a unique electronic environment that influences the compound's reactivity and allows for selective functionalization, providing access to diverse molecular libraries. Amino acid-based hubs, for instance, are fundamental in creating multifunctional molecules, and aminobenzoate derivatives like the title compound share this capacity to act as a foundational piece for systematic covalent organization of a variety of other building blocks. mdpi.com
Role in the Synthesis of Functional Materials and Polymers
The chemical properties of aminobenzoate esters make them suitable for applications in materials science. The methyl ester analogue, Mthis compound, is noted for its use in the synthesis of functional polymers and nanomaterials. echemi.comalfa-chemical.com The amino and ester groups can both participate in polymerization reactions, leading to the formation of polymers with specific, desirable properties. echemi.com
These resulting polymers can be developed into high-performance materials, such as specialized coatings, adhesives, and fibers. echemi.com The incorporation of the fluorinated phenyl ring into the polymer backbone can confer enhanced thermal stability, chemical resistance, and specific mechanical properties. echemi.com The compound is also identified as a reactant in the synthesis of polymeric materials and can be used to study the structure and properties of macromolecules like proteins and DNA. alfa-chemical.com
Application as a Research Reagent in Fundamental Chemical Sciences
This compound, while primarily recognized for its role as a synthetic building block, also holds potential as a valuable research reagent in the fundamental chemical sciences. Its unique combination of a fluorinated aromatic ring, an amino group, and an ethyl ester moiety makes it an intriguing candidate for various investigative applications, particularly in the realm of macromolecular structural studies.
The study of the three-dimensional structures of macromolecules such as proteins and nucleic acids is fundamental to understanding their biological functions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are cornerstones of structural biology. The incorporation of specific chemical probes can significantly enhance the capabilities of these methods. This compound possesses features that make it a prospective tool for such applications, primarily through the use of ¹⁹F NMR spectroscopy. nih.govnih.gov
The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, which results in high detection sensitivity, second only to protons (¹H). ucla.eduresearchgate.net Furthermore, the near-complete absence of fluorine in most biological systems ensures that any observed ¹⁹F NMR signal is free from background interference. mdpi.combeilstein-journals.org The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local electronic environment, making it an exquisite reporter of subtle conformational changes in macromolecules. nih.govnih.gov
Potential Incorporation as a Molecular Probe:
This compound could be utilized in several ways to study macromolecular structure and dynamics:
Covalent Labeling: The amino group on the benzene (B151609) ring provides a reactive handle for covalent attachment to macromolecules. For instance, it can be chemically linked to the side chains of specific amino acid residues (like lysine (B10760008) or cysteine) on a protein's surface. ucla.edu Once attached, the fluorinated benzoate (B1203000) moiety acts as a reporter group. Changes in the protein's conformation, ligand binding, or interactions with other molecules would alter the local environment of the fluorine atom, leading to detectable shifts in the ¹⁹F NMR spectrum. nih.govbeilstein-journals.org
Non-covalent Probes: In some instances, small molecules can bind to specific pockets or sites on a macromolecule. While not a direct analog of a natural ligand for most proteins, derivatives of this compound could be designed to bind non-covalently. The ¹⁹F NMR signal of the bound molecule would then provide information about the binding site's environment and any changes that occur upon, for example, the binding of a primary ligand or a change in pH. mdpi.com
Information Derivable from ¹⁹F NMR Studies:
By incorporating a probe like this compound into a macromolecule, researchers could potentially obtain detailed information that is complementary to other structural biology techniques. nih.govudel.edu
| Type of Information | Description | Relevance of this compound |
| Conformational Changes | Proteins and other macromolecules are often dynamic and adopt different shapes to perform their functions. ¹⁹F NMR is exceptionally sensitive to these changes. nih.gov | The fluorine atom on the benzoate ring would act as a sensitive reporter on the local environment, allowing for the detection of subtle or large-scale conformational shifts. nih.gov |
| Ligand Binding | The binding of small molecules (ligands, drugs, etc.) to a macromolecule can be monitored. The ¹⁹F NMR signal of a probe can change upon ligand binding, allowing for the determination of binding affinities (Kd). beilstein-journals.org | If the probe is located near a binding site, its ¹⁹F signal would likely be perturbed upon ligand binding, providing quantitative data on the interaction. |
| Protein-Protein Interactions | The interface between two interacting proteins can be mapped. By placing ¹⁹F-labeled probes at various positions, changes in the signals can indicate which regions are involved in the interaction. beilstein-journals.org | A labeled protein could be studied in the presence of its binding partner to identify the interaction surface. |
| Structural Integrity and Folding | ¹⁹F NMR can be used to monitor the folding process of a protein or to assess the structural integrity of the final folded state. ucla.edu | The dispersion of ¹⁹F signals can provide a signature of the correctly folded protein. |
| Distance Measurements | Through advanced NMR experiments like Paramagnetic Relaxation Enhancement (PRE), it is possible to measure distances between the ¹⁹F nucleus and a paramagnetic center, providing valuable structural constraints. acs.org | The fluorine atom can serve as a reference point for these distance measurements, aiding in the determination of the overall three-dimensional structure. udel.edu |
Comparison with Other Fluorinated Probes:
The field of ¹⁹F NMR in structural biology has largely utilized fluorinated amino acids, which are incorporated biosynthetically into the protein structure. ucla.eduresearchgate.net
| Probe Type | Method of Incorporation | Advantages | Disadvantages |
| Fluorinated Amino Acids (e.g., 3-Fluorotyrosine) | Biosynthesis (in vivo or in vitro) | Provides information from specific, genetically encoded locations within the protein. researchgate.netrsc.org | Can sometimes perturb protein structure or function; requires molecular biology techniques for incorporation. nih.gov |
| Covalently Attached Probes (e.g., this compound) | Chemical modification post-synthesis | Can be attached to proteins that are difficult to produce biosynthetically; offers flexibility in probe design. | Labeling may not be 100% specific and can potentially alter the protein's surface properties. acs.org |
While the direct use of this compound in macromolecular structural studies is not yet established in published research, its chemical properties align well with the requirements for a ¹⁹F NMR probe. Its utility as a research reagent in this area represents a promising avenue for future investigations in fundamental chemical and structural biology.
Q & A
Q. What are the common synthetic routes for preparing ethyl 3-amino-2-fluorobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step reactions, including fluorination, esterification, and amination. Key steps involve:
- Fluorination : Electrophilic or nucleophilic fluorination of benzoic acid derivatives using reagents like Selectfluor or KF in the presence of catalysts (e.g., CuI) .
- Esterification : Conversion of the carboxylic acid to an ethyl ester using ethanol under acidic conditions (e.g., H₂SO₄) .
- Amination : Introduction of the amino group via reduction of nitro intermediates (e.g., using H₂/Pd-C) or direct substitution .
Methodological Tip : Optimize fluorination by controlling temperature (60–80°C) and solvent polarity (DMF or DMSO) to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. How can the purity and structure of this compound be validated?
Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., fluorine at C2, amino at C3) via ¹⁹F NMR and ¹H/¹³C NMR coupling patterns .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data may be limited, general precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do competing reactions (e.g., over-fluorination or ester hydrolysis) impact synthesis, and how can they be mitigated?
Competing reactions arise due to the reactivity of fluorine and ester groups:
- Over-fluorination : Use stoichiometric control of fluorinating agents and low temperatures to prevent multiple substitutions .
- Ester Hydrolysis : Avoid aqueous conditions during fluorination; employ anhydrous solvents (e.g., THF) and acid scavengers (e.g., molecular sieves) .
Data Analysis : Compare ¹⁹F NMR spectra of intermediates to identify unintended fluorination sites .
Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may stem from:
- Structural Variations : Minor changes (e.g., substituent position) drastically alter activity. Compare analogs like methyl 5-amino-2-fluorobenzoate (CAS 56741-34-5) and ethyl 4-amino-2,6-difluorobenzoate (CAS 191469-36-0) .
- Assay Conditions : Standardize testing protocols (e.g., MIC assays) across studies. Use positive controls (e.g., ciprofloxacin) to validate results .
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of this compound derivatives?
- DFT Calculations : Predict electronic effects of substituents on reactivity (e.g., Fukui indices for fluorination sites) .
- Docking Studies : Model interactions with target proteins (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
Tool Recommendation : Use Gaussian for DFT and AutoDock Vina for docking simulations .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include:
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) .
- Yield Optimization : Scale reaction parameters (e.g., catalyst loading) using DoE (Design of Experiments) to identify critical factors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
